5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazinones This compound is characterized by the presence of a pyrazole ring fused to a triazine ring, with substituents including a 4-chlorobenzyl group and a 4-methoxyphenyl group
Preparation Methods
The synthesis of 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the triazine ring: The intermediate pyrazole is then subjected to cyclization with a suitable nitrile or amidine derivative to form the triazine ring.
Introduction of the 4-chlorobenzyl group: The final step involves the alkylation of the triazine ring with 4-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions such as microwave-assisted synthesis.
Chemical Reactions Analysis
5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of target proteins, leading to conformational changes and inhibition of biological processes.
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one include other pyrazolo[1,5-d][1,2,4]triazinones with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their chemical and biological properties. For example:
5-(4-chlorobenzyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Lacks the methoxy group, which may alter its reactivity and binding affinity.
5-(4-methylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Contains a methyl group instead of a chlorine atom, potentially affecting its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C19H15ClN4O2/c1-26-16-8-4-14(5-9-16)17-10-18-19(25)23(21-12-24(18)22-17)11-13-2-6-15(20)7-3-13/h2-10,12H,11H2,1H3 |
InChI Key |
MNWQCPSIQBOPTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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